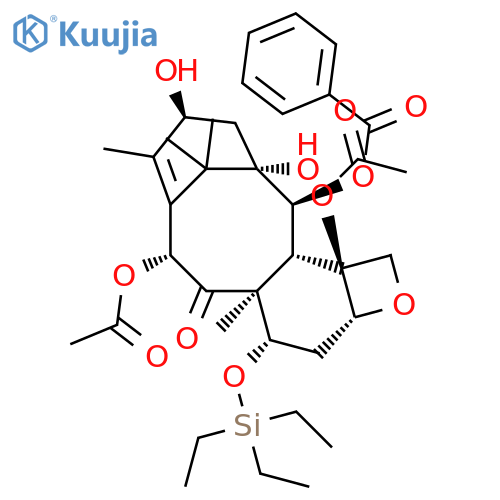Cas no 115437-21-3 (7-O-(Triethylsilyl) Baccatin III)

115437-21-3 structure
商品名:7-O-(Triethylsilyl) Baccatin III
CAS番号:115437-21-3
MF:C37H52O11Si
メガワット:700.887693405151
CID:1061307
7-O-(Triethylsilyl) Baccatin III 化学的及び物理的性質
名前と識別子
-
- 7-O-(Triethylsilyl) Baccatin III
- 7-O-(Triethylsilyl)
- 7-O-(TRIETHYLSILYL) BACCATIN III,OFF- WHITE SOLID
- 7-TES-baccatin III
- 7-triethylsilyl baccatin III
- 7-Triethylsily-Baccatin Ⅲ
- [2aR-(2aα,4β,4aβ,6β,9α,11α,12α,12aα,12bα)]-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetraMethyl-4-[(triethylsilyl)oxy]-7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
-
計算された属性
- せいみつぶんしりょう: 700.32800
じっけんとくせい
- ゆうかいてん: 233-235°C
- PSA: 154.89000
- LogP: 4.68210
7-O-(Triethylsilyl) Baccatin III 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| LKT Labs | T0090-10 mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 10mg |
$863.70 | 2023-07-11 | |
| TRC | T777925-5mg |
7-O-(Triethylsilyl) Baccatin III |
115437-21-3 | 5mg |
$ 161.00 | 2023-09-05 | ||
| LKT Labs | T0090-10mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 10mg |
$906.90 | 2024-05-21 | |
| LKT Labs | T0090-25 mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 25mg |
$1,686.60 | 2023-07-11 | |
| A2B Chem LLC | AE15535-250mg |
7-O-(TRIETHYLSILYL) BACCATIN III |
115437-21-3 | 97% | 250mg |
$588.00 | 2024-04-20 | |
| LKT Labs | T0090-5mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 5mg |
$566.90 | 2024-05-21 | |
| A2B Chem LLC | AE15535-5g |
7-O-(TRIETHYLSILYL) BACCATIN III |
115437-21-3 | 97% | 5g |
$1080.00 | 2024-04-20 | |
| LKT Labs | T0090-25mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 25mg |
$1770.90 | 2024-05-21 | |
| TRC | T777925-50mg |
7-O-(Triethylsilyl) Baccatin III |
115437-21-3 | 50mg |
$ 1206.00 | 2023-09-05 | ||
| LKT Labs | T0090-5 mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 5mg |
$539.90 | 2023-07-11 |
7-O-(Triethylsilyl) Baccatin III 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
115437-21-3 (7-O-(Triethylsilyl) Baccatin III) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 307-59-5(perfluorododecane)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:115437-21-3)7-O-(三乙基硅烷)巴卡汀III

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ